

An In-depth Technical Guide to Quinoline Sulfate Derivatives and Their Basic Properties

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Compound of Interest

Compound Name: Quinoline;sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinoline sulfate derivatives, focusing on their synthesis, basic properties, and the influence of the sulfate group on their chemical behavior. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Introduction to Quinoline and its Derivatives

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.^{[1][2]} This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.^{[1][3]} Quinoline derivatives have found applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.^{[1][4]} The introduction of a sulfate or sulfonic acid group onto the quinoline ring system significantly alters its physicochemical properties, particularly its basicity and solubility, which in turn can modulate its biological activity and pharmacokinetic profile.

Synthesis of Quinoline Sulfate Derivatives

The synthesis of quinoline derivatives can be achieved through various named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.^[2] The introduction of a sulfonic acid group is typically achieved through electrophilic sulfonation of the quinoline ring.

General Experimental Protocol for Sulfonation of Quinoline

The sulfonation of quinoline primarily yields quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.^[4] The reaction conditions can be tuned to favor one isomer over the other. A general laboratory-scale procedure is as follows:

Materials:

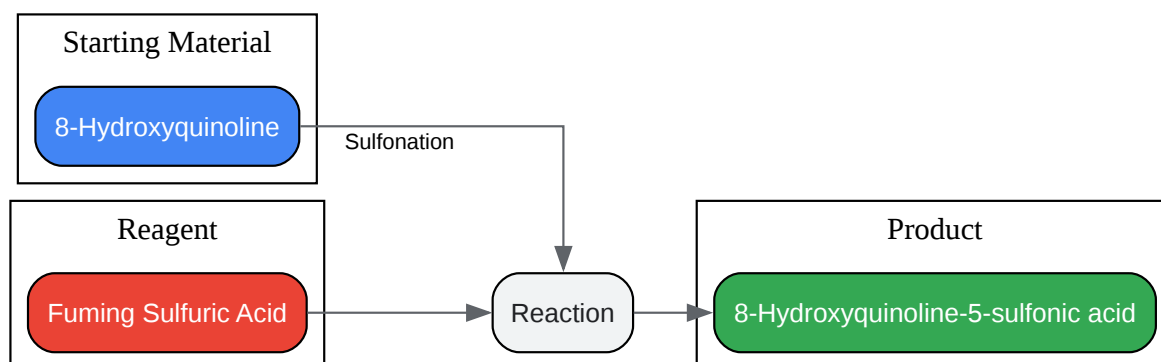
- Quinoline
- Fuming sulfuric acid (oleum)
- Ice
- Water
- Sodium hydroxide (for neutralization)

Procedure:

- In a fume hood, carefully add quinoline dropwise to chilled fuming sulfuric acid with constant stirring. The temperature should be maintained below 10°C.
- After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 130°C for the preferential formation of the 8-isomer) and maintain for several hours.
- Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice.
- Neutralize the resulting solution with a sodium hydroxide solution until the product precipitates.
- Collect the precipitate by filtration, wash with cold water, and dry to obtain the quinoline sulfonic acid.

Synthesis of 8-Hydroxyquinoline-5-sulfonic acid

8-Hydroxyquinoline-5-sulfonic acid is another important derivative. Its synthesis involves the sulfonation of 8-hydroxyquinoline.



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Caption: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid.

Basic Properties of Quinoline Sulfate Derivatives

The basicity of quinoline arises from the lone pair of electrons on the nitrogen atom in the pyridine ring. The pKa of quinoline is approximately 4.9, making it a weak base. The introduction of a sulfonic acid group ($-\text{SO}_3\text{H}$), a strong electron-withdrawing group, significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity.

Quantitative Data on Basicity

The following table summarizes the pKa values of quinoline and some of its sulfate derivatives. The pKa values refer to the protonation of the quinoline nitrogen, unless otherwise specified.

Compound	pKa (Quinoline Nitrogen)	pKa (Sulfonic Acid)	Reference(s)
Quinoline	4.9	-	[5]
Quinoline-8-sulfonic acid	4.13	< 0	
8-Hydroxyquinoline-5-sulfonic acid	3.93	0.76	
5-Aminoquinoline-8-sulfonic acid	4.58	-	

Note: The pKa of the sulfonic acid group is very low, indicating that it is a strong acid and exists predominantly in its ionized form (sulfonate, -SO_3^-) at physiological pH.

Experimental Protocol for pKa Determination

The pKa values of quinoline derivatives can be determined experimentally using various methods, with spectrophotometric titration being a common and accurate technique.

Principle: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound. By measuring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa can be determined.

Materials:

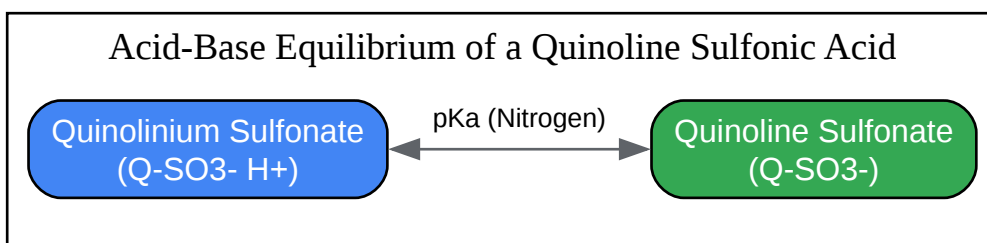
- Quinoline sulfate derivative
- A series of buffer solutions with known pH values
- UV-Vis spectrophotometer
- pH meter

Procedure:

- Prepare a stock solution of the quinoline sulfate derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).
- Prepare a series of solutions of the compound in different buffers covering a pH range that brackets the expected pKa.
- Measure the UV-Vis spectrum of each solution.
- Select a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.
- Plot the absorbance at this wavelength against the pH of the solutions.
- The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the inflection point of the sigmoid curve.

Signaling Pathways and Logical Relationships

Quinoline derivatives are known to interact with various biological targets and signaling pathways. For instance, many quinoline-based drugs targeting kinases exert their effect by inhibiting pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. The sulfonation of a quinoline derivative can alter its ability to interact with these pathways by changing its solubility, cell permeability, and binding affinity to the target protein.



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Caption: Acid-Base Equilibrium of a Quinoline Sulfonic Acid.

Conclusion

Quinoline sulfate derivatives represent a versatile class of compounds with tunable physicochemical properties. The introduction of a sulfonic acid group profoundly impacts the basicity of the quinoline nitrogen, a critical parameter for biological activity. Understanding the synthesis and the structure-property relationships of these derivatives is essential for the rational design of new therapeutic agents. This guide provides a foundational understanding for researchers to explore the potential of quinoline sulfate chemistry in drug development.

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